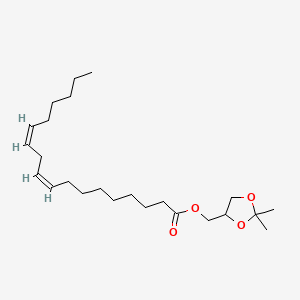

(Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQRMONVRWDKV-MURFETPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857935 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127592-95-4 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol

Introduction: A Key Intermediate in Lipid Synthesis

1-Linoleoyl-2,3-isopropylidene-rac-glycerol (CAS No. 127592-95-4) is a protected monoglyceride of significant interest to researchers in lipid chemistry, drug delivery, and materials science.[1] It serves as a crucial synthetic intermediate, primarily in the regioselective synthesis of more complex glycerolipids such as di- and triglycerides with defined fatty acid composition. The isopropylidene protecting group on the C2 and C3 positions of the glycerol backbone allows for selective acylation at the C1 position, in this case with linoleic acid, an essential omega-6 fatty acid.[1]

This technical guide provides an in-depth overview of the known and predicted physical properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective use in synthesis, formulation, and analysis. The racemic nature of the glycerol backbone is a key feature, indicating a 1:1 mixture of the (R)- and (S)-enantiomers, which results in a lack of optical activity.

Core Physicochemical Properties

The fundamental physical and chemical properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to a lack of extensive published experimental data for this specific molecule.

| Property | Value | Source(s) |

| IUPAC Name | ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) (9Z,12Z)-octadeca-9,12-dienoate | N/A |

| CAS Number | 127592-95-4 | [1] |

| Molecular Formula | C₂₄H₄₂O₄ | [1] |

| Molecular Weight | 394.59 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | [2] |

| Boiling Point | 485.0 ± 40.0 °C (Predicted at 760 mmHg) | [2] |

| Melting Point | 14-15 °C | [3] |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2] |

| LogP | 6.273 (Estimated) | [2] |

| Stability | Light and temperature sensitive. | [2] |

Spectroscopic and Chromatographic Profile

A comprehensive understanding of a molecule's spectroscopic and chromatographic behavior is essential for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (CDCl₃):

-

δ 5.25-5.45 (m, 4H): Olefinic protons (-CH=CH-) of the linoleoyl chain.

-

δ 4.25-4.35 (m, 1H): Glycerol backbone proton (-OCH-).

-

δ 4.00-4.20 (m, 2H): Glycerol backbone protons (-CH₂-O-Acyl).

-

δ 3.65-3.80 (m, 2H): Glycerol backbone protons (-CH₂-O-isopropylidene).

-

δ 2.77 (t, 2H): Bis-allylic protons (=CH-CH₂-CH=) of the linoleoyl chain.

-

δ 2.30 (t, 2H): α-Methylene protons (-CH₂-COO-) of the linoleoyl chain.

-

δ 2.05 (q, 4H): Allylic protons (-CH₂-CH=) of the linoleoyl chain.

-

δ 1.60 (p, 2H): β-Methylene protons (-CH₂-CH₂-COO-) of the linoleoyl chain.

-

δ 1.25-1.45 (m, ~16H): Methylene protons of the linoleoyl chain and isopropylidene methyl protons.

-

δ 0.88 (t, 3H): Terminal methyl protons (-CH₃) of the linoleoyl chain.

Predicted ¹³C NMR Chemical Shifts (CDCl₃):

-

δ 173.5: Ester carbonyl carbon (-COO-).

-

δ 127-131: Olefinic carbons (-CH=CH-).

-

δ 109.5: Isopropylidene quaternary carbon (-O-C(CH₃)₂-O-).

-

δ 74.5: Glycerol backbone methine carbon (-OCH-).

-

δ 66.5: Glycerol backbone methylene carbon (-CH₂-O-isopropylidene).

-

δ 65.0: Glycerol backbone methylene carbon (-CH₂-O-Acyl).

-

δ 25-35: Methylene and methyl carbons of the linoleoyl chain and isopropylidene methyl carbons.

-

δ 14.1: Terminal methyl carbon (-CH₃) of the linoleoyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Linoleoyl-2,3-isopropylidene-rac-glycerol, the expected molecular ion peak [M+H]⁺ would be at m/z 395.31. Key fragmentation patterns would likely involve the loss of the linoleoyl chain and fragmentation of the isopropylidene-glycerol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1740 cm⁻¹: C=O stretching vibration of the ester group.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

-

~1240 cm⁻¹ and ~1050 cm⁻¹: C-O stretching vibrations of the ester and ether linkages of the isopropylidene group.

Experimental Protocols for Characterization

The following protocols are generalized methods that can be adapted for the characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and effective method to assess the purity of the synthesized compound and to monitor the progress of purification. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase.

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v, requires optimization)

-

Visualization reagent: Iodine vapor or a solution of phosphomolybdic acid in ethanol.

-

Sample solution: 1-2 mg of the compound dissolved in 1 mL of chloroform or hexane.

Procedure:

-

Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and cover with the lid.

-

Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

-

Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]

-

Remove the plate, mark the solvent front with a pencil, and allow the plate to dry completely.[6]

-

Visualize the spots by placing the dried plate in a chamber containing iodine crystals or by spraying with the phosphomolybdic acid solution and gently heating.

-

Calculate the Retention Factor (Rf) value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). A single spot indicates a high degree of purity.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for confirmation of the structure.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Sample: 5-10 mg of purified 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[7]

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and assign the chemical shifts by comparing them to the predicted values and known data for similar compounds.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.

Caption: Workflow for the synthesis and characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.

Handling, Storage, and Stability

1-Linoleoyl-2,3-isopropylidene-rac-glycerol contains a polyunsaturated linoleoyl chain, which is susceptible to oxidation. Therefore, appropriate handling and storage are critical to maintain its integrity.

-

Storage: The compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] It is also described as light and temperature sensitive.[2]

-

Handling: Avoid exposure to air and light for extended periods. Use inert gas to blanket the container after opening. Due to its oily nature, it should be handled with appropriate personal protective equipment.

Conclusion

1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a valuable synthetic building block in lipid science. This guide has provided a detailed overview of its physical properties, spectroscopic and chromatographic characteristics, and recommended protocols for its characterization and handling. While some experimental data is limited, the provided information, including predicted values, offers a strong foundation for researchers working with this compound. Further experimental determination of its physical properties would be a valuable contribution to the field.

References

-

RSC. (2021, April 19). Isopropylideneglycerol. American Chemical Society. [Link]

-

Chemsrc. (2025, August 27). CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. [Link]

-

PubChem. (n.d.). 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Isopropylideneglycerol. National Center for Biotechnology Information. [Link]

- Privett, O. S., & Blank, M. L. (1961). A new method for the analysis of component mono-, di-, and triglycerides. Journal of the American Oil Chemists' Society, 38(7), 312-316.

- Sari, Y. W., et al. (2021). Synthesis and Characterization of Isopropylidene Glycerol Acetate and Isopropylidene Glycerol Propanoate Compounds. International Journal of Nanoscience and Nanotechnology, 17(2), 109-118.

-

University of Illinois. (n.d.). How to make an NMR sample. [Link]

-

PubChem. (n.d.). 1-Monolinolein. National Center for Biotechnology Information. [Link]

- Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral gas chromatography for the determination of 1,2‐O‐isopropylidene‐sn‐glycerol stereoisomers. Chirality, 16(7), 497-502.

- Serizawa, T., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2766.

- Gil, M., et al. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2037, 35-47.

-

University of Wisconsin-Stout. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

-

Lee, J., et al. (2024, February 26). Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma. protocols.io. [Link]

-

Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]

-

Protein NMR. (2012, October 31). 1,3-13C- and 2-13C-Glycerol. [Link]

- Pineda-Pineda, E. A., et al. (2023).

- Serizawa, T., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2766.

-

U.S. Food and Drug Administration. (2021, August 3). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. [Link]

- Li, D., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1199.

- Gounder, D. K., & Tso, V. (2017). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. Journal of Visualized Experiments, (119), e55122.

-

LibreTexts Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

-

American Chemical Society. (2021, April 19). Isopropylideneglycerol. [Link]

- Mannina, L., et al. (2019). The glycerol carbon region 60–72 ppm of the 13 C spectrum of a standard...

-

Pineda-Pineda, E. A., et al. (2023). Physicochemical Properties of Nanoencapsulated Essential Oils: Optimizing D-Limonene Preservation. MDPI. [Link]

-

PubChem. (n.d.). 1-Stearoyl-2-linoleoyl-3-oleoyl-glycerol. National Center for Biotechnology Information. [Link]

-

GLACONCHEMIE. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. [Link]

-

Gounder, D. K., & Tso, V. (2017, May 1). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. JoVE. [Link]

-

Wikipedia. (n.d.). Solketal. [Link]

-

Hanrahan, M. P., et al. (n.d.). Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Anisotropic Bulk Magnetic Susceptibility Broadening”. The Royal Society of Chemistry. [Link]

- Balonga, M. P., et al. (2019). 13 C NMR spectra of a sample of synthetic glycerol. Part A shows the...

Sources

- 1. CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol | Chemsrc [chemsrc.com]

- 2. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]

- 3. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]

- 4. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]

(Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol, a key synthetic intermediate in lipid research and pharmaceutical development. With full editorial control, this document is structured to deliver not just protocols, but a foundational understanding of the compound's utility, synthesis, and commercial availability, grounded in scientific literature and practical expertise.

Introduction: The Strategic Importance of Protected Monoglycerides

In the realm of lipid-based drug delivery and the study of bioactive lipids, the precise control of molecular structure is paramount. Monoacylglycerols (MAGs), such as 1-linoleoyl-rac-glycerol, are not only crucial intermediates in lipid metabolism but also serve as valuable components in pharmaceutical formulations due to their amphiphilic nature. However, the presence of free hydroxyl groups can lead to undesired side reactions and acyl migration, complicating synthesis and formulation efforts.

This compound (CAS No. 127592-95-4) emerges as a strategic solution to this challenge. By protecting the 2- and 3-hydroxyl groups of the glycerol backbone with an isopropylidene ketal, this compound offers a stable and versatile platform for the regioselective introduction of a linoleoyl group at the sn-1 position. This protected monoglyceride is an essential tool for chemists and pharmacologists, enabling the synthesis of pure, well-defined di- and triglycerides, as well as facilitating the development of advanced drug delivery systems. The isopropylidene protecting group can be readily removed under mild acidic conditions, regenerating the free diol for subsequent chemical modifications.

Commercial Availability

A critical first step in any research or development project is sourcing high-quality starting materials. This compound is available from a number of reputable biochemical suppliers. The following table summarizes some of the known commercial sources. Researchers are advised to consult the suppliers' websites for the most current product specifications, availability, and pricing.

| Supplier | Product Name | CAS Number | Notes |

| US Biological Life Sciences | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol | 127592-95-4 | Available in various pack sizes (e.g., 25mg, 50mg, 100mg, 250mg, 500mg).[1] |

| MedChemExpress | This compound | 127592-95-4 | Offered as a biochemical reagent for research use. |

| CymitQuimica | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol | 127592-95-4 | Provides various quantities for purchase. |

| LGC Standards | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5 | 127592-95-4 (unlabelled) | A deuterated version for use in mass spectrometry-based studies. |

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through the esterification of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal or isopropylidene glycerol, with linoleic acid or its activated form. The following protocol is a robust and validated method adapted from established procedures for the synthesis of solketal esters.[2][3]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Linoleic acid

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve solketal (1.0 equivalent) and linoleic acid (1.1 equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically when no more water is collected and TLC shows consumption of the starting material), cool the reaction mixture to room temperature.

-

Quenching and Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an oil.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 127592-95-4 | [4] |

| Molecular Formula | C₂₄H₄₂O₄ | [4] |

| Molecular Weight | 394.59 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow oil | General knowledge of similar compounds |

| Solubility | Soluble in most organic solvents (e.g., hexane, ethyl acetate, chloroform, methanol) | General knowledge of similar compounds |

Spectroscopic Characterization:

While a publicly available experimental spectrum for this specific compound is not readily found, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: Expected signals include those for the linoleoyl chain (terminal methyl, methylene groups, allylic protons, and vinyl protons), the glycerol backbone, and the two methyl groups of the isopropylidene protecting group. The protons on the glycerol backbone will appear as a multiplet.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons of the linoleic acid chain, the carbons of the glycerol backbone, the quaternary carbon of the isopropylidene group, and the two methyl carbons of the isopropylidene group.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected precursor for the synthesis of more complex lipids.

Diagram of Applications

Caption: Key applications stemming from this compound.

1. Synthesis of Structurally Defined Di- and Triacylglycerols: The controlled, stepwise synthesis of mixed-acid di- and triacylglycerols is crucial for studying lipid metabolism and the biophysical properties of lipid bilayers. This compound serves as an excellent starting material for this purpose. Following the synthesis of this protected monoglyceride, the isopropylidene group can be removed under mild acidic conditions to yield 1-linoleoyl-rac-glycerol.[5] The resulting free hydroxyl groups at the sn-2 and sn-3 positions can then be acylated with other fatty acids to produce di- and triglycerides with defined fatty acid compositions. This approach avoids the formation of isomeric mixtures that can arise from direct esterification of glycerol.

2. Precursor for Bioactive Lipids: Linoleic acid and its metabolites are important signaling molecules in various physiological processes. The synthesis of linoleoyl-containing lipids with high purity is essential for studying their biological functions. This compound provides a convenient route to these molecules.

3. Development of Lipid-Based Drug Delivery Systems: Monoacylglycerols are widely used as excipients in pharmaceutical formulations, particularly in lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs). The use of a protected form like this compound during the formulation process can offer advantages in terms of stability and controlled release. The protecting group can be designed to be cleaved under specific physiological conditions, such as the low pH of the stomach, to release the active monoglyceride.

Deprotection Protocol

The removal of the isopropylidene protecting group is a critical step in the synthetic application of this compound.

Step-by-Step Deprotection Protocol

Materials:

-

This compound

-

Aqueous solution of a mild acid (e.g., 80% acetic acid or a catalytic amount of a resin-bound acid like Amberlyst-15)[6]

-

Methanol or Tetrahydrofuran (THF) as a co-solvent

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of THF and water.

-

Acid Addition: Add the mild acid (e.g., 80% acetic acid) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 1-linoleoyl-rac-glycerol.

Conclusion

This compound is a valuable and versatile tool for researchers, scientists, and drug development professionals working in the field of lipid chemistry and pharmaceutical sciences. Its ability to serve as a protected precursor for the synthesis of pure, structurally defined glycerolipids makes it an indispensable component in the toolbox of synthetic chemists. Furthermore, its potential role in the development of sophisticated drug delivery systems highlights its importance in the pharmaceutical industry. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective utilization of this important compound.

References

- Pagliaro, M., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals.

-

ResearchGate. (n.d.). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). Isopropylideneglycerol. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Linoleoylglycerol. Retrieved from [Link]

-

ResearchGate. (n.d.). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of mono-acylglycerols through the glycerolysis of methyl esters obtained from linseed oil. Retrieved from [Link]

- European Pharmacopoeia. (n.d.). LINOLEOYL MACROGOLGLYCERIDES. Retrieved from a publicly available version of the European Pharmacopoeia 7.0.

- Serpa, G. A., et al. (2020). Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes. RSC Advances, 10(4), 2139-2147.

-

Wikipedia. (n.d.). Solketal. Retrieved from [Link]

- Revista de Chimie. (2017). Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. 68(11), 2631-2635.

-

ResearchGate. (n.d.). Reaction path synthesis of monoacylglycerol from fat and oils. Retrieved from [Link]

- ChemSpider. (n.d.). Deprotection of isopropylidene protected diols.

- MDPI. (2021). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex.

-

Avanti Polar Lipids. (n.d.). Plant Lipids. Retrieved from [Link]

- ScienceDirect. (n.d.). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Tetrahedron Letters, 48(48), 8469-8472.

-

aic-pirt.org. (n.d.). glycerol ester suppliers USA. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for oleoyl glycerol (NP0150986). Retrieved from [Link]

- BOC Sciences. (n.d.). What's the application of Solketal?. Retrieved from a relevant article on the company's website.

- Taylor & Francis Online. (2010). Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry.

-

Avanti Polar Lipids. (n.d.). Company Website. Retrieved from [Link]

-

PubChem. (n.d.). 1-Oleoyl-2-linoleoyl-sn-glycerol. Retrieved from [Link]

-

Biocompare. (n.d.). Endomucin (V.7C7) Antibody sc-65495 from Santa Cruz Biotechnology, Inc.. Retrieved from [Link]

- Frontiers. (2019).

-

American Chemical Society. (2021). Isopropylideneglycerol. Retrieved from [Link]

- MDPI. (2024). Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. Molecules, 29(17), 4102.

-

ResearchGate. (n.d.). Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes. Retrieved from [Link]

- MDPI. (2020). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids.

- Sigma-Aldrich. (n.d.). Avanti® Polar Lipids.

- Santa Cruz Biotechnology. (n.d.). Pdcd-1 (N-19): sc-10295.

Sources

- 1. glycerol ester suppliers USA [americanchemicalsuppliers.com]

- 2. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revistadechimie.ro [revistadechimie.ro]

- 4. CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol | Chemsrc [chemsrc.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

role of isopropylidene group in glycerol protection

An In-depth Technical Guide to the Isopropylidene Group in Glycerol Protection for Synthetic Chemistry

Abstract

In the landscape of complex organic synthesis, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount. This guide provides a comprehensive technical overview of the isopropylidene group as a highly efficient and versatile protecting group for the diols of glycerol. We will explore the mechanistic underpinnings of its formation, the factors governing its remarkable regioselectivity, and its chemical stability. Furthermore, this guide will furnish detailed, field-proven protocols for both the protection of glycerol to form (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal, and its subsequent deprotection. The practical utility of this strategy will be contextualized through its application as a chiral building block in the synthesis of complex molecular targets, thereby offering researchers, scientists, and drug development professionals a thorough resource for leveraging this critical synthetic tool.

The Isopropylidene Ketal: A Cornerstone of Diol Protection

The selective masking of functional groups is a foundational concept in multi-step organic synthesis, preventing unwanted side reactions and enabling precise molecular construction. For 1,2- and 1,3-diols, cyclic acetals and ketals are among the most widely employed protecting groups due to their ease of formation and predictable stability. The isopropylidene ketal, also referred to as an acetonide, is formed by the reaction of a diol with acetone or a acetone equivalent, such as 2,2-dimethoxypropane, under acidic conditions.[1] This group is lauded for its general stability in neutral and basic media, while being readily cleavable under acidic conditions.[2]

When applied to glycerol, a simple, prochiral triol, the isopropylidene group offers a gateway to a variety of chiral synthons. The reaction predominantly yields the 1,2-protected glycerol, known as solketal, a valuable intermediate with a free primary hydroxyl group available for further synthetic transformations.[3][4]

Mechanism and Regioselectivity of Solketal Formation

The acid-catalyzed reaction between glycerol and acetone proceeds with high regioselectivity, favoring the formation of the five-membered ring (solketal) over the six-membered ring isomer (2,2-dimethyl-1,3-dioxan-5-ol). This preference is a classic example of kinetic versus thermodynamic control.

The reaction is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A terminal hydroxyl group of glycerol then performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiketal intermediate. Subsequent intramolecular nucleophilic attack by the adjacent secondary hydroxyl group, followed by the elimination of water, leads to the formation of the five-membered dioxolane ring of solketal.[5] The formation of the six-membered ring would require the attack of the more distant terminal hydroxyl group.

Kinetic parameters favor the formation of the five-membered ring, making solketal the major product under most conditions. The formation of the five-membered ring is kinetically faster, and while the six-membered ring might be thermodynamically more stable in some acetal systems, the reaction to form solketal is typically not run under conditions that would allow for equilibration to the thermodynamic product.[6][7]

Caption: Mechanism of acid-catalyzed solketal formation.

Stability Profile of the Isopropylidene Group

A thorough understanding of a protecting group's stability is crucial for planning synthetic routes. The isopropylidene group of solketal exhibits a well-defined stability profile:

-

Acidic Conditions: The ketal linkage is labile under acidic conditions. Cleavage is typically achieved with dilute aqueous mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid).[2][8] The rate of hydrolysis is dependent on the acid strength, temperature, and solvent system.[6]

-

Basic Conditions: The isopropylidene group is robust under a wide range of basic conditions, including strong bases like hydroxides and alkoxides, making it orthogonal to many base-labile protecting groups.

-

Oxidative and Reductive Conditions: It is stable towards many common oxidizing and reducing agents, allowing for a wide variety of transformations to be performed on other parts of the molecule.

Experimental Protocols

The following protocols are presented as a reliable foundation for the synthesis and deprotection of isopropylidene-protected glycerol.

Synthesis of Solketal from Glycerol and Acetone

This protocol is adapted from studies demonstrating high-yield synthesis using heterogeneous acid catalysts.[1]

Materials:

-

Glycerol (1.0 equiv)

-

Acetone (6-10 equiv)

-

Amberlyst-46 or FeCl₃/γ-Al₂O₃ catalyst (1-3 wt% relative to glycerol)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating plate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add glycerol and acetone.

-

Add the acid catalyst to the mixture.

-

Stir the reaction mixture vigorously at room temperature (25 °C) to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is often complete within 30-120 minutes.[5]

-

Upon completion, separate the solid catalyst by filtration or centrifugation.

-

Remove the excess acetone under reduced pressure using a rotary evaporator.

-

The resulting crude solketal can be purified by vacuum distillation if necessary, although often the crude product is of sufficient purity for subsequent steps.

Caption: General experimental workflow for solketal synthesis.

Deprotection of Solketal to Glycerol

This protocol describes the acid-catalyzed hydrolysis to remove the isopropylidene group.[6][7]

Materials:

-

Solketal (1.0 equiv)

-

Aqueous solution of a strong acid (e.g., 1 M HCl or Amberlyst-15 in water)

-

Sodium bicarbonate (saturated solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve solketal in a suitable solvent (e.g., water/THF mixture).

-

Add the acidic solution and stir the mixture at a controlled temperature (e.g., 80 °C).[7]

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

If a heterogeneous catalyst was used, filter it off.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield glycerol.

Comparative Analysis of Catalysts for Solketal Synthesis

The choice of catalyst significantly impacts the efficiency of solketal synthesis. The following table summarizes the performance of various catalysts under optimized conditions as reported in the literature.

| Catalyst | Reactant Ratio (Acetone:Glycerol) | Temperature (°C) | Time (min) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |

| FeCl₃/γ-Al₂O₃ | 10:1 | 25 | 30 | 99.9 | 98.3 | [5] |

| Amberlyst-46 | 6:1 | 60 | 30 | ~85 | 84 | |

| H₃[PW₁₂O₄₀] (PW12) | 15:1 | 25 | 5 | 99.2 | ~97 | [5] |

| Sulfonated Carbon | 6:1 | 25 | 180 | 97 | High | [1] |

Application in Drug Development: Synthesis of β-Blockers

Solketal is a valuable chiral building block in pharmaceutical synthesis.[9] Its enantiomerically pure forms, (R)- and (S)-solketal, serve as precursors for the synthesis of various drugs, including β-blockers like propranolol and atenolol.[9][10][11] The synthesis of (S)-propranolol, for example, can be initiated from (R)-solketal.

The free primary hydroxyl group of (R)-solketal is first converted to a better leaving group, typically a tosylate. This is followed by a base-mediated intramolecular cyclization to form (S)-glycidyl tosylate, which then undergoes nucleophilic attack by 1-naphthol. The resulting epoxide is opened by isopropylamine to furnish (S)-propranolol. This synthetic route highlights how the isopropylidene group allows for the selective manipulation of glycerol's hydroxyl groups to achieve a specific stereochemical outcome.

Caption: Simplified synthetic route to (S)-propranolol from (R)-solketal.

Conclusion

The isopropylidene group is an indispensable tool for the protection of glycerol in modern organic synthesis. Its ease of formation, predictable stability, and the high regioselectivity that leads to the versatile chiral synthon, solketal, make it a preferred choice for chemists in both academic and industrial settings. The straightforward protocols for its introduction and removal, coupled with its orthogonality to many other functional groups, ensure its continued and widespread application in the synthesis of complex molecules, from commodity chemicals to life-saving pharmaceuticals. This guide has provided a detailed examination of the core principles and practical applications of this protecting group strategy, offering a solid foundation for its successful implementation in the laboratory.

References

-

da Silva, G. P., de Souza, R. O. M. A., & Rossi, L. M. (2023). Efficient Synthesis of Solketal from Glycerol and Acetone Catalyzed by FeCl3/γ‐Al2O3. ChemistrySelect, 8(20), e202300895. [Link]

-

Ilgen, O., Yerlikaya, S., & Akyürek, F. O. (2018). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 62(2), 143-148. [Link]

-

Di Blasio, C., et al. (2022). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Molecules, 27(19), 6529. [Link]

-

Wikipedia contributors. (2023). Acetonide. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Solketal. In Wikipedia, The Free Encyclopedia. [Link]

-

Agarwal, A., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate research, 340(3), 411-415. [Link]

-

Faria, J. L., et al. (2015). Solvent-free conversion of glycerol to solketal catalysed by activated carbons functionalised with acid groups. Catalysis Science & Technology, 5(1), 279-286. [Link]

-

Gong, L., et al. (2024). A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. Reactions, 5(2), 244-252. [Link]

-

Schouten, K., et al. (2012). Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. Industrial & Engineering Chemistry Research, 51(17), 5974-5981. [Link]

-

da Silva, C. J., & Mota, C. J. A. (2012). Reactivity of Glycerol/Acetone Ketal (Solketal) and Glycerol/Formaldehyde Acetals toward Acid-Catalyzed Hydrolysis. Journal of the Brazilian Chemical Society, 23(4), 769-774. [Link]

-

Agarwal, A., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Tetrahedron Letters, 46(12), 2081-2084. [Link]

-

Momha, R. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. [Link]

-

Corrêa, I., Faria, R. P. V., & Rodrigues, A. E. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. Sustainable Chemistry, 2(2), 286-324. [Link]

-

Ullah, Z., et al. (2021). Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. Processes, 9(12), 2206. [Link]

-

Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

-

da Silva, C. J., & Mota, C. J. A. (2012). Reactivity of Glycerol/Acetone Ketal (Solketal) and Glycerol/Formaldehyde Acetals toward Acid-Catalyzed Hydrolysis. Journal of the Brazilian Chemical Society, 23(4), 769-774. [Link]

-

Le, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-9. [Link]

-

Zhang, Y., et al. (2024). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. [Link]

- Gotor, V., et al. (2004). Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.

-

Le, T. H., et al. (2020). (a) Synthesis of propranolol used a catalyst of tartaric acid and metal salts; (b) ring opening of epoxides employing thiophenol under microwave conditions and synthesis of propranolol using silica perchloric acid catalyst. ResearchGate. [Link]

- Wang, J., et al. (2021). Synthesis method and application of propranolol.

-

Nguyen, T. H., et al. (2021). The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio. Fuel, 283, 118915. [Link]

-

Ferreira, M. J., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2901. [Link]

-

Murata, K., et al. (1991). Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. Chemical and Pharmaceutical Bulletin, 39(9), 2330-2335. [Link]

-

Reddy, K. M., et al. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). ResearchGate. [Link]

-

Vicente, G., et al. (2010). Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas. Green Chemistry, 12(5), 899-905. [Link]

Sources

- 1. Solvent-free conversion of glycerol to solketal catalysed by activated carbons functionalised with acid groups - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Multifaceted Roles of Linoleic Acid in Biological Systems: A Technical Guide for Researchers

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a pivotal component of cellular structures and a precursor to a cascade of signaling molecules that govern a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the core functions of linoleic acid in biological systems, designed for researchers, scientists, and drug development professionals. We will delve into its structural role in cell membranes, its intricate metabolic pathways, and its complex and often debated role in inflammation, cardiovascular health, and skin barrier function. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven methodologies for the accurate investigation of linoleic acid's multifaceted functions.

Introduction: The Essentiality and Ubiquity of Linoleic Acid

Linoleic acid (18:2n-6) is an indispensable dietary component for humans as the body cannot synthesize it de novo.[1] It is the most consumed polyunsaturated fatty acid (PUFA) in the human diet, primarily obtained from vegetable oils, nuts, and seeds.[2] Its fundamental importance stems from four primary metabolic fates: energy production, esterification into complex lipids, its role as a structural component of cell membranes, and its conversion into bioactive signaling molecules. This guide will dissect these functions, providing a granular understanding of the molecular mechanisms at play and the experimental approaches to elucidate them.

The Structural Cornerstone: Linoleic Acid in Cellular Membranes

Linoleic acid is a crucial structural element of phospholipids, the building blocks of cellular membranes. The presence of its two cis double bonds introduces kinks in the fatty acyl chain, which increases membrane fluidity.[3] This biophysical property is critical for the proper function of membrane-bound proteins, including receptors, enzymes, and ion channels.[3]

Impact on Membrane Fluidity and Protein Function

The incorporation of linoleic acid into membrane phospholipids modulates the lateral movement of transmembrane proteins, influencing their conformational state and activity.[3] Alterations in the dietary intake of linoleic acid can directly impact the fatty acid composition of subcellular membranes, thereby affecting membrane-bound enzymatic activities.[4]

Experimental Workflow: Assessing Linoleic Acid-Induced Changes in Membrane Fluidity

A common technique to assess membrane fluidity is fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).

Caption: Linoleic acid to arachidonic acid pathway.

Direct Oxidation Products of Linoleic Acid

Linoleic acid can also be directly oxidized by LOX and CYP enzymes to form hydroxyoctadecadienoic acids (HODEs) and epoxyoctadecenoic acids (EpOMEs), respectively. [5]These metabolites have their own distinct biological activities, often with anti-inflammatory and signaling roles. [5]

The Inflammatory Debate: Pro- vs. Anti-Inflammatory Roles

The role of linoleic acid in inflammation is a subject of intense debate. The conversion of linoleic acid to arachidonic acid, a precursor of pro-inflammatory eicosanoids, has led to the hypothesis that high dietary intake of linoleic acid could promote a pro-inflammatory state. [6][7]However, numerous human intervention studies have failed to show that increased linoleic acid intake leads to a rise in inflammatory markers. [6][8][9]In fact, some studies suggest that linoleic acid and its direct metabolites may have anti-inflammatory properties. [6]

Experimental Protocol: Investigating the Effect of Linoleic Acid on Macrophage Inflammatory Response

This protocol details an in vitro experiment to assess whether linoleic acid modulates the inflammatory response in macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Linoleic acid (cell culture grade)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of linoleic acid (e.g., 10, 25, 50 µM) or vehicle control (e.g., BSA-containing media) for 24 hours. [2]2. Induction of Inflammation:

-

Stimulate the pre-treated cells with LPS (100 ng/mL) for 6 hours to induce an inflammatory response. [2]3. Analysis of Inflammatory Markers:

-

ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

-

qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative real-time PCR to analyze the gene expression of Tnf and Il6.

-

-

Data Analysis:

-

Normalize the cytokine concentrations and gene expression levels to the vehicle-treated, LPS-stimulated control group.

-

Use appropriate statistical tests (e.g., ANOVA) to determine the significance of any observed effects.

-

Cardiovascular Health: A Friend or Foe?

Epidemiological and clinical studies have largely supported a beneficial role for linoleic acid in cardiovascular health. Replacing dietary saturated fats with linoleic acid has been shown to lower total and LDL cholesterol levels. [6][10]Higher circulating and tissue levels of linoleic acid are associated with a lower risk of major cardiovascular events.

| Study Type | Finding | Reference |

|---|---|---|

| Meta-analysis of Prospective Cohort Studies | Replacing 5% of energy from saturated fats with linoleic acid was associated with a 9% lower risk of total coronary heart disease (CHD) events and a 13% lower risk of CHD deaths. | [11] |

| Human Intervention Trials | Consumption of linoleic acid decreases CVD lipid risk markers in healthy individuals. | [10][12] |

| Observational Study | Cell membrane enrichment in linoleic acid was inversely related to symptomatic carotid artery disease. | [13]|

Animal Model Protocol: Investigating the Effect of Linoleic Acid on Atherosclerosis

This protocol outlines an in vivo study using a rat model to assess the impact of dietary linoleic acid on the development of atherosclerosis.

Materials:

-

Male Sprague-Dawley rats

-

High-fat diet (HFD)

-

Linoleic acid-supplemented HFD

-

Standard rat chow

-

Equipment for blood collection and serum analysis (cholesterol, triglycerides, LDL, HDL)

-

Histology equipment for aortic tissue processing and staining

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats for one week with free access to standard chow and water.

-

Divide the rats into three groups: Control (standard chow), HFD (high-fat diet), and HFD+LA (HFD supplemented with linoleic acid, e.g., 5 mg/kg). [14]2. Dietary Intervention:

-

Feed the respective diets to each group for a period of 8-12 weeks.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food intake weekly.

-

At the end of the intervention period, collect blood samples via cardiac puncture for serum lipid profile analysis.

-

Euthanize the animals and perfuse the aorta with saline followed by formalin.

-

-

Atherosclerotic Plaque Analysis:

-

Excise the aorta and perform en face staining with Oil Red O to visualize lipid-rich plaques.

-

Alternatively, embed aortic sections in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess plaque morphology and size.

-

-

Data Analysis:

-

Compare serum lipid levels and atherosclerotic plaque area between the different groups using appropriate statistical analyses.

-

The Skin Barrier Guardian: A Crucial Role in Epidermal Function

Linoleic acid is essential for maintaining the integrity of the skin's water barrier. [15][16][17]It is a key component of ceramides, which are crucial lipids in the stratum corneum that prevent transepidermal water loss. [16]Topical application of linoleic acid has been shown to repair the skin barrier, promote wound healing, and exhibit anti-inflammatory effects in the skin. [16]

Analytical Methodologies: Precise Quantification of Linoleic Acid and its Metabolites

Accurate quantification of linoleic acid and its derivatives in biological matrices is paramount for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for this purpose.

Detailed Protocol: Quantification of Linoleic Acid in Human Plasma by GC-MS

This protocol provides a step-by-step guide for the analysis of total linoleic acid in human plasma.

Materials:

-

Human plasma samples

-

Internal standard (e.g., deuterated linoleic acid)

-

Methanol, Chloroform, Iso-octane

-

BF3-methanol or Methanolic HCl for derivatization

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Lipid Extraction (Folch Method):

-

To 100 µL of plasma, add the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.

-

Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids. [10]2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 1 mL of BF3-methanol or methanolic HCl to the dried extract.

-

Heat the mixture at 60-100°C for 10-60 minutes to convert the fatty acids to their volatile methyl esters. 3. FAMEs Extraction:

-

After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

Use a temperature program that allows for the separation of different FAMEs.

-

Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of linoleic acid by comparing its peak area to that of the internal standard. [6]

-

Conclusion and Future Directions

Linoleic acid is a functionally diverse and essential nutrient with profound implications for human health. Its roles extend from being a fundamental structural component of cell membranes to a precursor for a complex web of signaling molecules. While its benefits in cardiovascular health and skin barrier function are well-supported, its precise role in inflammation remains an active area of research. The application of robust and validated experimental methodologies, such as those detailed in this guide, is critical for advancing our understanding of the intricate biological functions of linoleic acid and for the development of novel therapeutic strategies targeting its metabolic pathways. Future research should focus on elucidating the context-dependent effects of linoleic acid and its metabolites in various cell types and disease states, ultimately leading to more precise dietary recommendations and therapeutic interventions.

References

- Wikipedia. Linoleic acid. [URL: https://en.wikipedia.org/wiki/Linoleic_acid]

- News-Medical.Net. What is Linoleic Acid?. [URL: https://www.news-medical.

- The Nutrition Source. Dietary linoleic acid and risk of coronary heart disease. [URL: https://www.hsph.harvard.edu/nutritionsource/2014/11/05/dietary-linoleic-acid-and-risk-of-coronary-heart-disease/]

- National Institutes of Health. Linoleic Acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650500/]

- Redalyc. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography. [URL: https://www.redalyc.org/journal/2849/284965893007/html/]

- Eclética Química. Ultrasound-assisted extraction for the determination of α- linolenic and linoleic acid in vegetable oils by high. [URL: https://www.scielo.br/j/eq/a/CqCgK3M8tYQZ8Gz4wYyYxXp/?

- Reactome Pathway Database. Linoleic acid (LA) metabolism. [URL: https://reactome.org/content/detail/R-HSA-506411]

- PubMed. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials. [URL: https://pubmed.ncbi.nlm.nih.gov/22889633/]

- PubMed. A Method to Estimate the Dietary α-Linolenic Acid Requirement Using Nonesterified DHA and Arachidonic Acid Oxylipins and Fatty Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/39401685/]

- American Oil Chemists' Society. A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). [URL: https://www.aocs.

- National Institutes of Health. The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7468903/]

- National Institutes of Health. The Role of Linoleic Acid in Skin and Hair Health: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11390930/]

- National Institutes of Health. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8703135/]

- Circulation - American Heart Association. Dietary Linoleic Acid and Risk of Coronary Heart Disease: A Systematic Review and Meta-Analysis of Prospective Cohort Studies. [URL: https://www.ahajournals.org/doi/10.

- SNI Global. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study. [URL: https://sniglobal.

- I.D. Swiss Botanicals. Linoleic acid for your skin. [URL: https://idswissbotanicals.com/en/blogs/ingredients/linoleic-acid-for-your-skin]

- PubMed. Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/27523938/]

- ResearchGate. VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA MILK PRODUCT *Corresponding Author. [URL: https://www.researchgate.net/publication/343339176_VALIDATION_OF_ANALYTICAL_METHODS_AND_DETERMINATION_OF_ALPHA-LINOLENIC_ACID_OMEGA_3_AND_LINOLEIC_ACID_OMEGA_6_IN_SOME_FORMULA_MILK_PRODUCT_Corresponding_Author]

- Stroke - American Heart Association Journals. Linoleic Acid Status in Cell Membranes Inversely Relates to the Prevalence of Symptomatic Carotid Artery Disease. [URL: https://www.ahajournals.org/doi/10.1161/STROKEAHA.120.030733]

- MDPI. Effects of Dietary Plant-Derived Low-Ratio Linoleic Acid/Alpha-Linolenic Acid on Blood Lipid Profiles: A Systematic Review and Meta-Analysis. [URL: https://www.mdpi.com/2072-6643/15/16/3534]

- National Institutes of Health. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9454193/]

- ResearchGate. A Practical Guide to the Isolation, Analysis and Identification of Conjugated Linoleic Acid. [URL: https://www.researchgate.

- McGill University. Linoleic Acid Is Neither Villain Nor Superhero. [URL: https://www.mcgill.ca/oss/article/nutrition/linoleic-acid-neither-villain-nor-superhero]

- Nêô Sephiri. LINOLEIC ACID: THE UNSUNG HERO OF YOUR SKINCARE ROUTINE. [URL: https://neosephiri.com/blogs/the- Kalahari/linoleic-acid-the-unsung-hero-of-your-skincare-routine]

- MDPI. Effect of Linoleic Acid on Cholesterol Levels in a High-Fat Diet-Induced Hypercholesterolemia Rat Model. [URL: https://www.mdpi.com/1422-0067/23/19/11956]

- Zero Acre Farms. What Is Linoleic Acid? Facts, Health Effects, and How to Avoid It. [URL: https://www.zeroacrefarms.

- Open Heart. Omega-6 vegetable oils as a driver of coronary heart disease: the oxidized linoleic acid hypothesis. [URL: https://openheart.bmj.com/content/5/2/e000898]

- National Institutes of Health. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6805886/]

- Frontiers. The controversial role of linoleic acid in cardiometabolic health: from molecular pathways to human studies. [URL: https://www.frontiersin.org/articles/10.3389/fnut.2023.1166439/full]

- PubMed. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography. [URL: https://pubmed.ncbi.nlm.nih.gov/15160898/]

- NutraIngredients-USA.com. Linoleic acid unlikely seed oil 'bad guy': Study. [URL: https://www.nutraingredients-usa.com/Article/2024/07/08/linoleic-acid-unlikely-seed-oil-bad-guy-study]

- Grand Ingredients. Linoleic Acid Oils for Barrier and Scalp Health. [URL: https://grandingredients.com/blogs/botanical-oils-and-lipid-systems/linoleic-acid-oils-for-barrier-and-scalp-health]

- Yangge Biotech. What are the benefits of linoleic acid in the body?. [URL: https://www.yanggebiotech.com/what-are-the-benefits-of-linoleic-acid-in-the-body.html]

- Curology. Linoleic acid in skincare: The essential fatty acid you need for clearer, hydrated skin. [URL: https://curology.

- PubMed. The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. [URL: https://pubmed.ncbi.nlm.nih.gov/32764352/]

- Longdom Publishing. The Significance of Glycerol and Fatty Acids in Membrane Structur. [URL: https://www.longdom.org/open-access/the-significance-of-glycerol-and-fatty-acids-in-membrane-structure-and-function-125028.html]

- MDPI. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. [URL: https://www.mdpi.com/2072-6643/14/19/3906]

- Creative Proteomics. Protocol for Lipid Sample Preparation for Biomedical Research. [URL: https://www.creative-proteomics.com/protocol/lipid-sample-preparation-for-biomedical-research-protocol.htm]

- Lipotype GmbH. Dietary fatty acids influence the cell membrane. [URL: https://www.lipotype.

- National Institutes of Health. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101672/]

- Cambridge University Press. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows. [URL: https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/linoleic-acid-linolenic-acid-and-enterolactone-affect-lipid-oxidation-and-expression-of-lipid-metabolism-and-antioxidantrelated-genes-in-hepatic-tissue-of-dairy-cows/C874E3C8B729A384A9E25A38B1C8A53B]

- Sci-Hub. The influence of linoleic acid intake on membrane‐bound respiratory activities. [URL: https://sci-hub.se/10.1007/bf02534415]

- ResearchGate. (PDF) Protocol: A fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. [URL: https://www.researchgate.

Sources

- 1. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 2. Linoleic acid inhibits lipopolysaccharide-induced inflammation by promoting TLR4 regulated autophagy in murine RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of linoleic acid by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conjugated linoleic acid isomers and their precursor fatty acids regulate peroxisome proliferator-activated receptor subtypes and major peroxisome proliferator responsive element-bearing target genes in HepG2 cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 11. The permeability barrier in essential fatty acid deficiency: evidence for a direct role for linoleic acid in barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Linoleic Acid on Cholesterol Levels in a High-Fat Diet-Induced Hypercholesterolemia Rat Model [mdpi.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

use of (Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol in lipid synthesis

An In-Depth Guide to the Application of (Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol in Advanced Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the utilization of this compound, a key building block in the strategic synthesis of structured lipids. As a Senior Application Scientist, this guide is designed to bridge theoretical chemistry with practical laboratory application, emphasizing the rationale behind procedural steps to ensure both success and reproducibility in your research.

Introduction: The Strategic Importance of Protected Monoglycerides

The precise arrangement of fatty acids on a glycerol backbone dictates the physicochemical and biological properties of lipids. Structured lipids (SLs), which are triacylglycerols (TAGs) or phospholipids (PLs) with a defined fatty acid composition and positional distribution, are of immense interest in nutrition, pharmaceuticals, and material science.[1][2][3] The synthesis of these molecules requires a regioselective approach, which is elegantly achieved through the use of protecting groups.

This compound is a derivative of glycerol where the sn-2 and sn-3 hydroxyl groups are masked as a stable cyclic ketal (isopropylidene). This protection strategy leaves the sn-1 position's hydroxyl group available for selective acylation with linoleic acid. The resulting molecule is an essential intermediate, providing a gateway to synthesizing specific 1-monoglycerides, diacylglycerols (DAGs), structured TAGs, and phospholipids that would be challenging to produce through direct esterification of glycerol.[4][5]

The core utility of this compound lies in its ability to be deprotected under mild acidic conditions, revealing the sn-2 and sn-3 hydroxyls for subsequent, specific enzymatic or chemical modifications. This guide will detail the synthesis of the protected monoglyceride, its deprotection to yield 1-monolinolein, and its subsequent use in building a structured triglyceride.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 127592-95-4 | [6] |

| Molecular Formula | C₂₄H₄₂O₄ | [6] |

| Molecular Weight | 394.59 g/mol | [6] |

| Appearance | Colorless to pale yellow oil | [5] |

| Synonyms | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol, (9Z,12Z)-Octadeca-9,12-dienoic acid 2,2-dimethyl-1,3-dioxolan-4-ylmethyl ester | [6][7] |

Core Synthetic Applications

The primary value of this compound is as a versatile intermediate. The overall synthetic strategy is a two-stage process: introduction of the first acyl group via the protected glycerol, followed by deprotection and subsequent acylation(s).

Caption: General workflow for structured lipid synthesis.

Synthesis of 1-Monolinolein

The most direct application is the synthesis of high-purity 1-monolinolein (also known as glyceryl monolinoleate).[7] This monoacylglycerol is a valuable emulsifier and possesses biological activities, including potential antiviral properties.[7][8] Chemical synthesis via direct esterification of glycerol and linoleic acid often results in a mixture of mono-, di-, and triglycerides, which is difficult to separate.[4] The use of the isopropylidene-protected intermediate followed by deprotection circumvents this issue, yielding a much purer product.

Synthesis of Structured Di- and Triacylglycerols (DAGs and TAGs)

Once 1-monolinolein is generated, the free sn-2 and sn-3 hydroxyls can be acylated with other fatty acids. This allows for the creation of specific structured lipids, such as:

-

1,3-Diacylglycerols: By using a 1,3-specific lipase for acylation.[9]

-

1,2- or 1,3-Diacylglycerols: Through chemical acylation with a limited amount of an acylating agent.

-

Structured Triacylglycerols: By complete acylation with one or more different fatty acids. For example, a TAG with linoleic acid at sn-1 and palmitic acid at sn-2 and sn-3 can be synthesized. Such specific structures are explored for their unique metabolic fates and nutritional benefits.[10][11]

Synthesis of Phospholipids (PLs)

The synthesized 1-monolinolein can also serve as a precursor for structured phospholipids. The general route involves:

-

Selective acylation at the sn-2 position to form a 1,2-diacylglycerol.

-

Phosphorylation of the free sn-3 hydroxyl group.

-

Addition of a polar head group (e.g., choline, ethanolamine).

This methodical approach is fundamental in creating phospholipids with defined fatty acid compositions, which are crucial for studies on membrane biology and for creating lipid-based drug delivery systems.[12][13][14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of linoleic acid with (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents.

Caption: Reaction scheme for protected monoglyceride synthesis.

Materials & Reagents:

-

Linoleic acid (≥99%)

-

(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal, ≥98%)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add linoleic acid (1.0 eq), solketal (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

-

Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 8:2 Hexane:Ethyl Acetate).

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate).

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Deprotection to Yield 1-Monolinolein

This protocol details the removal of the isopropylidene protecting group to synthesize 1-monolinolein.[5]

Caption: Deprotection of the isopropylidene group.

Materials & Reagents:

-

This compound (from Protocol 1)

-

Amberlyst-15 resin (or p-Toluenesulfonic acid, p-TSA)

-

Ethanol or Methanol

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the protected monoglyceride (1.0 eq) in ethanol (or methanol) in a round-bottom flask.

-

Catalyst Addition: Add Amberlyst-15 resin (e.g., 20% by weight of the starting material). Amberlyst-15 is a strongly acidic ion-exchange resin that simplifies workup, as it can be removed by filtration.[5] Alternatively, a catalytic amount of p-TSA can be used.

-

Reaction: Stir the mixture at room temperature (or slightly warm to 40°C to increase the rate) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup:

-

If using Amberlyst-15, filter the resin and wash it with ethanol.

-

If using p-TSA, neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Remove the solvent (ethanol/methanol) under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the layers.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification & Storage: The resulting 1-monolinolein is often pure enough for the next step. If needed, it can be further purified by column chromatography.[4] The final product should be stored under an inert atmosphere at -20°C to prevent oxidation of the linoleoyl chain.

Protocol 3: Synthesis of a Structured Triglyceride: (Rac)-1-Linoleoyl-2,3-dipalmitoyl-glycerol

This protocol demonstrates the acylation of the newly formed diol (1-monolinolein) with palmitoyl chloride.

Materials & Reagents:

-

1-Monolinolein (from Protocol 2)

-

Palmitoyl chloride (≥98%)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-